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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenol-d4

Cat. No.: B12304582 Get Quote

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)phenol-d4

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and applications of 3-(Trifluoromethyl)phenol-d4 (α,α,α-Trifluoro-m-cresol-d4). As a

deuterated analog of 3-(Trifluoromethyl)phenol, this compound is of significant interest to

researchers in drug development and analytical sciences. The incorporation of deuterium

atoms offers a stable isotopic label, making it an ideal internal standard for quantitative analysis

by mass spectrometry. This document details its physicochemical properties, spectroscopic

data, synthesis, and primary applications, serving as a vital resource for scientists and

professionals in the field.

Molecular Structure and Identification
3-(Trifluoromethyl)phenol-d4 is a derivative of phenol where a trifluoromethyl group is

substituted at the meta-position (carbon 3) of the benzene ring, and four hydrogen atoms on

the aromatic ring are replaced with deuterium. The parent compound, 3-

(Trifluoromethyl)phenol, is a versatile building block in the synthesis of pharmaceuticals and

agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as

enhanced stability and lipophilicity.[1]

The deuteration of the aromatic ring provides a distinct mass shift, which is essential for its use

as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry

(GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
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Molecular structure of 3-(Trifluoromethyl)phenol-d4.

Physicochemical Properties
The quantitative data for 3-(Trifluoromethyl)phenol-d4 and its non-deuterated parent

compound are summarized below for comparison. Physical properties such as melting and

boiling points are cited from the parent compound as they are not expected to differ

significantly.

Property
3-(Trifluoromethyl)phenol-
d4

3-(Trifluoromethyl)phenol

Synonyms α,α,α-Trifluoro-m-cresol-d4
3-Hydroxybenzotrifluoride, m-

Hydroxybenzotrifluoride[3][4]

Molecular Formula C₇HD₄F₃O C₇H₅F₃O[3][4]

Molecular Weight 166.13 g/mol 162.11 g/mol [3][4]

CAS Number 1189472-13-8 98-17-9[3][4]

Physical Data (Reference: 3-
(Trifluoromethyl)phenol)

Value

Appearance Liquid

Melting Point -2 to -1.8 °C

Boiling Point 178-179 °C

Density 1.333 g/mL at 25 °C

Refractive Index (n20/D) 1.458

Vapor Pressure 0.56 mmHg (40 °C)

Spectroscopic Data
Mass spectrometry is a key analytical technique for confirming the identity and purity of 3-
(Trifluoromethyl)phenol-d4. The mass spectrum of the deuterated compound will show a

molecular ion peak (M+) at m/z 166, which is 4 mass units higher than that of the non-
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deuterated compound (m/z 162).[5][6] This mass difference is the basis for its utility as an

internal standard.

The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for the parent

compound, 3-(Trifluoromethyl)phenol, which can serve as a reference for interpreting the

spectra of the deuterated version.[4][5]

Synthesis and Manufacturing
While specific protocols for the deuteration of 3-(Trifluoromethyl)phenol are proprietary, the

synthesis of the parent compound provides insight into the manufacturing process. A common

method involves the diazotization of 3-(trifluoromethyl)-aniline, followed by hydrolysis of the

resulting diazonium salt.[7]

Experimental Protocol: Synthesis of 3-
(Trifluoromethyl)phenol
This protocol is adapted from a patented method for the synthesis of the non-deuterated

compound.[7]

Diazotization: A solution of 3-(trifluoromethyl)-aniline is prepared in an aqueous solution of

concentrated sulfuric acid. The solution is cooled to approximately 5°C.

A solution of sodium nitrite in water is added to the aniline solution to perform the

diazotization. The reaction mixture is stirred for one hour at 5°C.

Excess nitrite is neutralized with urea.

Hydrolysis: The diazonium salt solution is then added to a boiling mixture of xylene and an

aqueous solution of copper sulfate pentahydrate.

Recovery: The resulting 3-(trifluoromethyl)-phenol is recovered from the reaction mixture.

This method is noted for producing high yields and a purer product.[7]

Applications in Research and Drug Development
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The primary application of 3-(Trifluoromethyl)phenol-d4 is as an internal standard for

bioanalytical and pharmacokinetic studies.[2] Stable isotope-labeled compounds are the gold

standard for quantitative mass spectrometry because they have nearly identical chemical and

physical properties to the analyte but are easily distinguished by their mass.

The parent compound, 3-(Trifluoromethyl)phenol, is a crucial intermediate in the synthesis of

various pharmaceutical agents.[8][9] For instance, it has been used in the preparation of the

antiglaucoma agent travoprost. It is also a precursor for compounds that are investigated as

serotonin uptake inhibitors for treating depression.[6] The trifluoromethyl group is known to

enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.[10]
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Workflow for using 3-(CF3)phenol-d4 as an internal standard.

Safety and Handling
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Based on the data for the parent compound, 3-(Trifluoromethyl)phenol is classified as a

warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause

respiratory irritation. Standard personal protective equipment (PPE), including gloves and

eyeshields, should be used when handling this chemical. It is considered a combustible liquid.

Users should consult the Safety Data Sheet (SDS) for detailed handling and storage

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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